molecular formula C10H17N3O2 B13426730 3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile

3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile

Cat. No.: B13426730
M. Wt: 211.26 g/mol
InChI Key: ILTRIJOGOCXQPA-UHFFFAOYSA-N
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Description

3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile is a chemical compound that features a piperazine ring substituted with a 2-methoxyethyl group and a nitrile group

Preparation Methods

The synthesis of 3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperazine derivatives with appropriate nitrile-containing reagents. One common method involves the condensation of an oxiran imide derivative with an appropriate amine . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile involves its interaction with molecular targets such as receptors and enzymes. For example, it has been shown to have high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors . These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile can be compared with other piperazine derivatives, such as:

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

3-[4-(2-methoxyethyl)piperazin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C10H17N3O2/c1-15-9-8-12-4-6-13(7-5-12)10(14)2-3-11/h2,4-9H2,1H3

InChI Key

ILTRIJOGOCXQPA-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCN(CC1)C(=O)CC#N

Origin of Product

United States

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